molecular formula C16H13NO3 B345637 1-(2-phenoxyethyl)-1H-indole-2,3-dione CAS No. 332172-76-6

1-(2-phenoxyethyl)-1H-indole-2,3-dione

Cat. No. B345637
CAS RN: 332172-76-6
M. Wt: 267.28g/mol
InChI Key: QFNITOWNTPEKBC-UHFFFAOYSA-N
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Description

The compound “1-(2-phenoxyethyl)-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The “2-phenoxyethyl” group attached to the indole ring suggests that this compound may have unique properties compared to simple indole derivatives.


Synthesis Analysis

While specific synthesis methods for “1-(2-phenoxyethyl)-1H-indole-2,3-dione” are not available, indole derivatives are often synthesized through methods such as the Fischer indole synthesis or the Madelung synthesis . The “2-phenoxyethyl” group could potentially be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would likely feature an indole ring system with a “2-phenoxyethyl” group attached at the 1-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitutions and oxidations . The presence of the “2-phenoxyethyl” group may influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would be influenced by its molecular structure. For example, the presence of the indole ring and the “2-phenoxyethyl” group could impact properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Agent

“1-(2-phenoxyethyl)-1H-indole-2,3-dione” exhibits antimicrobial properties, making it a valuable compound in the development of antiseptic solutions. It has been shown to be effective against strains of Pseudomonas aeruginosa, even in the presence of serum . This application is crucial in healthcare settings for the disinfection of skin and surfaces to prevent the spread of infections.

Preservative in Pharmaceuticals and Cosmetics

Due to its stability and antimicrobial ability, this compound serves as an effective preservative in pharmaceuticals and cosmetics . It helps in extending the shelf life of products by preventing the growth of bacteria and yeast, ensuring the safety and efficacy of the products over time.

Solvent and Perfume Fixative

The compound’s chemical structure allows it to act as a solvent, aiding in the dissolution of other substances. Additionally, it is used as a perfume fixative in the fragrance industry, helping to preserve the scent of perfumes and colognes .

Anesthetic in Fish Aquaculture

In the field of aquaculture, “1-(2-phenoxyethyl)-1H-indole-2,3-dione” is utilized as an anesthetic for fish. This application is essential for handling fish during tagging, transportation, and other procedures, reducing stress and potential harm to the aquatic animals .

Bioconjugation in Proteomics

The compound contains functional groups that can be used for bioconjugation with biomolecules containing free cysteines. This technique is pivotal in proteomics research, allowing scientists to attach labels or other functional groups to proteins for various purposes, including purification and detection.

Scaffold in Drug Design

Phenoxyethyl cyclic amines, which include derivatives of “1-(2-phenoxyethyl)-1H-indole-2,3-dione”, are used as scaffolds in drug design . These scaffolds are fundamental in the development of new therapeutic agents targeting various receptors and enzymes, such as acetylcholinesterase and estrogen receptors.

Safety and Hazards

The safety and hazards associated with “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would need to be determined through specific toxicological studies. As a general rule, safe handling procedures should be followed when working with chemical substances .

Future Directions

The potential applications and future directions for “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would depend on its physical and chemical properties, as well as its biological activity. Indole derivatives are a rich source of biologically active compounds, suggesting that “1-(2-phenoxyethyl)-1H-indole-2,3-dione” could have potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

1-(2-phenoxyethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(15)19)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNITOWNTPEKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenoxyethyl)-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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